molecular formula C8H15N5OS B1387605 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 155219-07-1

4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1387605
CAS No.: 155219-07-1
M. Wt: 229.31 g/mol
InChI Key: HCORWIORQGBVKV-UHFFFAOYSA-N
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Description

4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical research reagent featuring the 1,2,4-triazole heterocycle, a scaffold renowned for its diverse applications in medicinal and materials chemistry . This compound is supplied as a stable solid for research purposes only and is not intended for diagnostic, therapeutic, or any human use. The core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol structure is a validated precursor for synthesizing novel bioactive molecules and functional materials . Researchers utilize this scaffold to develop new antibacterial and antifungal agents, with related derivatives demonstrating promising activity against various Gram-positive and Gram-negative bacterial strains . The presence of both the electron-rich morpholine moiety and the thiol group in this specific derivative makes it a particularly versatile building block for constructing more complex molecular architectures, such as Schiff bases and Mannich bases, which often exhibit enhanced biological profiles . Beyond pharmaceutical research, this compound serves as a versatile ligand in coordination chemistry. The triazole-thiol system can act as a bidentate ligand, coordinating to various metal ions (e.g., Ni(II), Cu(II), Zn(II)) through its sulfur and nitrogen atoms to form stable chelate complexes . These complexes are of significant interest for applications ranging from catalysis to the development of functional materials. The morpholin-4-yl-ethyl side chain may further influence the solubility and electronic properties of the resulting metal complexes, offering additional avenues for tailoring material characteristics.

Properties

IUPAC Name

4-amino-3-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS/c9-13-7(10-11-8(13)15)1-2-12-3-5-14-6-4-12/h1-6,9H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCORWIORQGBVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

One of the primary routes involves cyclization of hydrazides or thiosemicarbazides derived from substituted benzoic acids or formyl derivatives. This approach typically proceeds via heating or reflux in suitable solvents, often in the presence of catalysts like sodium hydroxide or ethanol.

Key Steps:

Research Findings:

  • Freund M. (2021) reported heating formylthiosemicarbazide without solvent to produce 1,2,4-triazole-3-thione.
  • Dharmesh S. Dayama et al. (2010) synthesized 5-substituted-1H-1,2,4-triazole-3-thione via cyclization of benzoyl-thiosemicarbazide using aqueous sodium hydroxide or hydrazine hydrate.

Data Table 1: Cyclization Methods

Step Reactants Conditions Catalyst/Solvent Yield (%) Reference
1 Hydrazides/Thiosemicarbazides Heating >190°C None or aqueous NaOH Variable Freund (2021), Dayama et al. (2010)
2 Formylthiosemicarbazide Heating >190°C None 67.2 Freund (2021)

Reaction of Hydrazines with Carbon Disulfide

Method Overview:

This route involves the reaction of hydrazines or hydrazide derivatives with carbon disulfide (CS₂) in alcoholic potassium hydroxide solution, leading to potassium hydrazinecarbodithioates, which upon cyclization yield the target triazole-thiol.

Key Steps:

Research Findings:

  • Selvaraj et al. (2011) demonstrated this approach, achieving yields of around 65-67%, with compounds characterized by melting points and spectral data.
  • The same method was extended to synthesize substituted derivatives with various aromatic amines, yielding compounds with promising antimicrobial activities.

Data Table 2: CS₂-Based Synthesis

Step Reactants Conditions Yield (%) Reference
1 Hydrazine derivatives + CS₂ Reflux in ethanol with KOH 65-67 Selvaraj et al. (2011)
2 Potassium salts + hydrazine hydrate Reflux ~65 Selvaraj et al. (2011)

Condensation of Schiff Bases with Isothiocyanates

Method Overview:

This approach involves synthesizing Schiff bases from aromatic aldehydes and primary amines, followed by condensation with isothiocyanates (e.g., trimethylsilyl isothiocyanate) to form 1,2,4-triazole-3-thiol derivatives.

Key Steps:

  • Formation of Schiff Base:
    Aromatic aldehyde reacts with primary amine to produce an imine.

  • Reaction with Isothiocyanate:
    The Schiff base reacts with trimethylsilyl isothiocyanate in the presence of sulfamic acid catalyst, leading to the formation of the triazole-thiol.

Research Findings:

  • The synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones was achieved with high yields (up to 91%) using this method, confirmed via spectral analysis.

Data Table 3: Schiff Base and Isothiocyanate Method

Step Reactants Conditions Catalyst Yield (%) Reference
1 Aromatic aldehyde + primary amine Reflux None Variable Freund (2021)
2 Schiff base + trimethylsilyl isothiocyanate Reflux Sulfamic acid 89-91 Freund (2021)

Multi-step Synthesis from Benzoic Acid Derivatives

Method Overview:

A comprehensive route involves initial esterification of benzoic acids, conversion to hydrazides, followed by cyclization and functionalization steps to introduce the morpholine moiety.

Key Steps:

Research Findings:

  • A green synthesis approach was reported where 4-amino benzoic acid was refluxed with ethanol and sulfuric acid, then reacted with hydrazine hydrate to produce intermediates, which were cyclized with CS₂ and further functionalized with morpholine.

Data Table 4: Multi-step Benzoic Acid Route

Step Reactants Conditions Yield (%) Reference
1 Benzoic acid + ethanol Reflux with sulfuric acid -
2 Ethyl 4-amino benzoate + hydrazine hydrate Reflux -
3 Hydrazide + CS₂ Reflux 75
4 Hydrazine derivative + morpholine Reflux Moderate

Notes on Preparation Methods

  • Spectroscopic Confirmation:
    All synthesized compounds are characterized using FT-IR, NMR (^1H and ^13C), and mass spectrometry to confirm structure and purity.

  • Yields & Purification:
    Yields vary from moderate (65%) to high (91%), depending on the method and substituents involved. Recrystallization from ethanol or DMF is common for purification.

  • Environmental Considerations: Green synthesis approaches, such as solvent-free heating and aqueous reactions, are increasingly preferred to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that triazole derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, derivatives of similar triazole compounds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. This inhibition can potentially lead to therapeutic applications in treating conditions like arthritis and asthma .

1.3 Anticancer Potential
There is ongoing research into the anticancer properties of triazole derivatives, including this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways .

Agricultural Applications

2.1 Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The compound can be utilized in agricultural settings to protect crops from fungal infections, thereby enhancing yield and quality. Its mechanism typically involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .

2.2 Growth Regulators
Additionally, triazole derivatives may function as plant growth regulators, influencing plant development and stress responses. Research indicates that they can modulate hormonal pathways in plants, promoting growth under adverse conditions .

Material Science Applications

3.1 Coordination Chemistry
The compound has potential applications in coordination chemistry as a ligand for metal complexes. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic properties . For example, studies have shown that triazole-based ligands can stabilize metal ions and enhance their catalytic activity.

3.2 Synthesis of Novel Materials
Research involving the modification of silsesquioxanes with triazole derivatives suggests potential applications in nanotechnology and materials science. These modified materials may exhibit enhanced thermal stability and electrochemical properties, making them suitable for use in sensors and electronic devices .

Summary of Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against S. aureus and C. albicans with IC50 values below 10 µM .
Study 2Anti-inflammatory EffectsInhibition of LOX enzymes showed potential for treating inflammatory diseases .
Study 3Coordination ChemistrySuccessful formation of metal complexes enhanced catalytic properties .

Mechanism of Action

The mechanism by which 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, as detailed below:

Substituent Effects on Physicochemical Properties

Compound Name Substituent at Position 5 Key Properties
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl Electron-withdrawing nitro group reduces solubility; used in Schiff base synthesis.
4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Pyridin-2-yl Pyridine ring enhances π-π stacking; moderate antioxidant activity (IC50 ~15 μM in DPPH assay).
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 3-Chlorophenyl Chlorine improves lipophilicity; used in antimicrobial thiadiazole derivatives.
Target Compound 2-(Morpholin-4-yl)ethyl Morpholine increases solubility and hydrogen bonding; potential for CNS penetration.

Key Research Findings and Trends

  • Electron-Donating Groups Enhance Bioactivity : Morpholine, pyridine, and -NH2 groups improve antioxidant and antimicrobial activities compared to electron-withdrawing substituents (e.g., nitro, chloro) .
  • Morpholine’s Role : Increases solubility and metabolic stability, critical for oral bioavailability .
  • Structural Flexibility : Ethyl linkers (vs. methyl) in the target compound may improve conformational adaptability for target binding .

Data Tables

Table 1: Comparative Antioxidant Activity

Compound DPPH IC50 (μM) ABTS IC50 (μM) Key Substituent
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) 18.5 22.1 Phenyl
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 15.8 19.4 Pyridin-4-yl
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol N/A N/A Thiophen-2-ylmethyl

Table 2: Antimicrobial Activity of Selected Derivatives

Compound MIC (μg/mL) Target Pathogen
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol 12.5 Staphylococcus aureus
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol 3.12 Mycobacterium tuberculosis

Biological Activity

4-Amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol (often referred to as 4-ethyl-5-morpholin-4-yl-1,2,4-triazole-3-thiol) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8H14N4OSC_8H_{14}N_4OS. The structure consists of a triazole ring with a thiol group and a morpholine substituent that enhances its solubility and biological activity. The compound's molecular weight is approximately 186.29 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Starting from hydrazine derivatives, the triazole ring is formed through cyclization reactions.
  • Thiol Group Introduction : The thiol group is introduced via thiolation reactions.
  • Morpholine Substitution : Morpholine is added to the structure to enhance pharmacological properties.

Biological Activity

The biological activities of this compound include antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for the synthesized compounds ranged from 31.25 µg/mL to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Target Organism
131.25Pseudomonas aeruginosa
262.5Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

  • Cell Lines Tested : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
  • Cytotoxicity Assays : The MTT assay indicated that certain derivatives showed enhanced cytotoxicity towards cancer cells compared to normal cells .
Cell LineIC50 (µM)Selectivity Index
IGR39 (Melanoma)15High
MDA-MB-231 (Breast)20Moderate
Panc-1 (Pancreatic)25Low

Anti-inflammatory Activity

Inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes, has been observed with some derivatives:

  • Compounds exhibited IC50 values ranging from 11.5 µM to 3.84 µM , indicating potent inhibitory effects on LOX pathways .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives showed promising results in treating infections caused by resistant bacterial strains.
  • Anticancer Trials : Clinical trials are ongoing to evaluate the effectiveness of these compounds in combination therapies for cancer treatment.

Q & A

Q. What are the optimized synthetic routes for 4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or alkylation under basic conditions. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives are synthesized by reacting hydrazinecarbothioamide intermediates with aldehydes in methanol, followed by cyclization . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time and improves yield for S-alkyl derivatives, with reaction completion monitored via GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Elemental analysis : Determines purity and empirical formula .
  • FTIR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C-S at ~650 cm⁻¹) .
  • ¹H-NMR (400 MHz in DMSO-d6) : Confirms substituent integration and structural motifs, such as morpholine protons at δ 3.5–3.7 ppm .
  • UV-Vis spectroscopy : Analyzes electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent addition) influence antiradical activity in derivatives of this compound?

  • Methodological Answer : Antiradical activity against DPPH radicals is concentration- and substituent-dependent. For example:
DerivativeSubstituentAntiradical Activity (1×10⁻³ M)Antiradical Activity (1×10⁻⁴ M)
Parent compound None88.89%53.78%
Compound 3 2-Hydroxybenzylidene85.20%84.90%
Compound 8 Thiophen-2-ylmethylene78.42%78.10%
  • Key Insight : Electron-donating groups (e.g., hydroxyl) enhance radical scavenging, while halogenated groups (e.g., 4-fluorobenzylidene) reduce activity slightly .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions in biological data (e.g., variable antimicrobial or antioxidant results) can be addressed by:
  • Standardized assays : Use consistent DPPH concentrations (e.g., 0.1 mM in ethanol) and incubation times (30 min at 25°C) to minimize variability .
  • Dose-response curves : Establish EC₅₀ values to compare potency across derivatives .
  • Molecular docking : Predict binding affinities to targets like fungal CYP51 (e.g., docking scores correlate with experimental antifungal activity) .

Q. How can computational methods predict the biological potential of derivatives?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Evaluates interactions with targets (e.g., COX-2 for anti-inflammatory activity) using scoring functions (ΔG < -7 kcal/mol indicates strong binding) .
  • ADME analysis (SwissADME) : Predicts pharmacokinetic properties (e.g., bioavailability scores >0.55 suggest oral efficacy) .
  • QSAR models : Relate substituent electronegativity or lipophilicity (ClogP) to activity trends .

Q. What is the role of coordination complexes with transition metals in enhancing functionality?

  • Methodological Answer : Metal complexes (e.g., Cu(II), Ni(II)) exhibit enhanced bioactivity due to improved stability and redox properties:
  • Synthesis : React the triazole-thiol ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol at 60°C for 4 hours .
  • Applications :
  • Electrochemical sensors : Cu(II) complexes immobilized on silsesquioxane frameworks detect nitrite at nM levels .
  • Antimicrobial activity : Zn(II) complexes show 2–4× higher efficacy against S. aureus than the free ligand (MIC = 8 µg/mL vs. 32 µg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol

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